2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
Description
The compound “2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide” is a triazole-based hybrid molecule featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a phenyl group at position 3. The sulfanyl (-S-) linker at position 3 connects to an acetohydrazide moiety, which is further functionalized with an (E)-configured 2,4,5-trimethoxyphenyl methylidene group. The 2,4,5-trimethoxy substitution on the benzylidene moiety may enhance binding interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C27H27N5O5S |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H27N5O5S/c1-34-21-12-10-18(11-13-21)26-30-31-27(32(26)20-8-6-5-7-9-20)38-17-25(33)29-28-16-19-14-23(36-3)24(37-4)15-22(19)35-2/h5-16H,17H2,1-4H3,(H,29,33)/b28-16+ |
InChI Key |
RAHBZVGLAMIWCR-LQKURTRISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring One common method involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions to form the triazole core
Formation of the Triazole Ring: The initial step involves the reaction of hydrazides with thiosemicarbazides in the presence of an acid catalyst, such as hydrochloric acid, to form the triazole ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.
Addition of Methoxyphenyl and Phenyl Groups: These groups are typically added through electrophilic aromatic substitution reactions, using reagents like methoxybenzene and phenylboronic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the methoxy groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted triazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for further study in the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to these targets, inhibiting their activity and leading to the desired biological effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes involved in cell proliferation, such as kinases and proteases.
Receptors: It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,4-triazole core but differ in substituents on the triazole ring, sulfanyl-linked acetohydrazide chain, or benzylidene group. Below is a systematic comparison based on evidence-derived
Substituent Variations on the Triazole Ring
- 4-Phenyl vs. 4-Alkyl/4-Heteroaryl Groups: The target compound’s 4-phenyl group () contrasts with derivatives bearing 4-ethyl (), 4-fluorophenyl (), or 4-cyclohexyl groups (). Bulkier substituents (e.g., cyclohexyl) may reduce solubility but improve hydrophobic interactions in biological systems.
Modifications in the Benzylidene Moiety
- Electron-Donating vs. Electron-Withdrawing Groups: The target’s 2,4,5-trimethoxyphenyl group (electron-donating) differs from analogs with 4-nitrophenyl (), 4-chlorophenyl (), or 2-ethoxyphenyl () substituents. describes a 4-hydroxy-3,5-dimethoxyphenyl group, where the hydroxyl group introduces additional hydrogen-bonding sites, possibly enhancing target affinity.
Physicochemical and Structural Properties
- Molecular Weight and Lipophilicity: The target compound (molecular weight ~578 g/mol) is heavier than analogs like ’s chlorophenyl derivative (MW ~509 g/mol) due to its three methoxy groups. Crystal structure analyses () reveal planar configurations in benzylidene-triazole systems, stabilized by intramolecular hydrogen bonds. The (E)-configuration of the hydrazide linkage, confirmed via NOESY (), ensures spatial orientation critical for bioactivity.
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
The compound 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a novel derivative of triazole with potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 503.6 g/mol . The IUPAC name is 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide . The structure includes a triazole core which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N5O2S2 |
| Molecular Weight | 503.6 g/mol |
| IUPAC Name | 2-{[5-(4-methoxyphenyl)-... |
| InChI Key | VWQXCGAWVFCVBL-JVWAILMASA-N |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring can chelate metal ions, inhibiting enzyme activity. Additionally, the sulfanyl and methoxy groups enhance binding affinity and specificity to target sites.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors influencing cellular responses.
Antimicrobial Activity
Studies have shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. Research indicates that derivatives similar to our compound demonstrate both antibacterial and antifungal activities against a range of pathogens:
- Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Displayed efficacy against Candida albicans and Aspergillus niger.
Anticancer Activity
The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have revealed:
- IC50 Values : The compound exhibited IC50 values in the micromolar range against various cancer cell lines including breast (MCF-7) and colon (HCT-116) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT-116 | 6.2 |
Structure-Activity Relationships (SAR)
The biological activity can be influenced by structural modifications. Variations in substituents on the triazole ring or the acetohydrazide moiety can lead to changes in potency and selectivity:
- Methoxy Substituents : Enhance lipophilicity and improve cellular uptake.
- Sulfanyl Group : Critical for maintaining biological activity by facilitating interactions with target proteins.
Case Studies
-
Anticancer Study : A recent study evaluated the anticancer properties of similar triazole derivatives against multiple cancer cell lines. The results indicated that modifications at the phenyl ring significantly affected the inhibition rates.
- Compound A: IC50 = 8 µM against HCT-116
- Compound B: IC50 = 15 µM against MCF-7
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of triazole derivatives against clinical isolates. Results showed that compounds with a sulfanyl group demonstrated superior activity compared to those without.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
